Propyl ethylphosphonate
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Overview
Description
Propyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to both a propyl group and an ethyl group. This compound falls under the category of phosphonates, which are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl ethylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction. In this reaction, a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For example, the reaction of trimethylphosphite with ethyl iodide can yield ethyl methylphosphonate, which can then be further reacted with propyl halide to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The reactions are often catalyzed by palladium or copper catalysts to enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Propyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Substitution: It can undergo nucleophilic substitution reactions where the alkyl groups can be replaced by other nucleophiles.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to form phosphonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are commonly used.
Major Products Formed
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Hydrolysis: Phosphonic acids and alcohols.
Scientific Research Applications
Propyl ethylphosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of propyl ethylphosphonate involves its interaction with biological molecules through its phosphorus atom. The compound can act as a mimic of phosphate esters, thereby inhibiting enzymes that utilize phosphate groups. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, preventing the normal substrate from binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl ethylphosphonate
- Ethyl methylphosphonate
- Propyl methylphosphonate
Uniqueness
Propyl ethylphosphonate is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other similar phosphonates. Its combination of propyl and ethyl groups allows for unique interactions in both chemical reactions and biological systems .
Properties
CAS No. |
20442-53-9 |
---|---|
Molecular Formula |
C5H12O3P- |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
ethyl(propoxy)phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-3-5-8-9(6,7)4-2/h3-5H2,1-2H3,(H,6,7)/p-1 |
InChI Key |
WTSTZDLWRUEGQB-UHFFFAOYSA-M |
Canonical SMILES |
CCCOP(=O)(CC)[O-] |
Origin of Product |
United States |
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